![molecular formula C26H22N4O4 B2441494 N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251695-12-1](/img/no-structure.png)

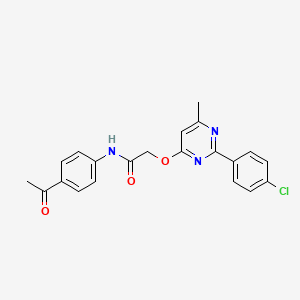

N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

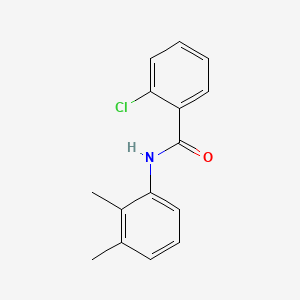

“N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a chemical compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyridine derivatives . These compounds have been studied for their potential as microtubulin polymerization inhibitors . They have shown moderate to potent anti-proliferative activities against a panel of cancer cells .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves a conformational restriction strategy . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives can be analyzed using tools like LigandScout, which analyzes the shape of the active site and places excluded volume spheres in positions that are sterically claimed by the macromolecular environment . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra .Chemical Reactions Analysis

The structure-activity relationships (SAR) of [1,2,4]triazolo[4,3-a]pyridine derivatives have been studied. For example, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives can be analyzed using various techniques. For example, the binding energy values against the FP-2 ranged from 15.9 to 14 kcal/mol when compared to the reference ligand with -10.80 kcal/mol .Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves the reaction of 3,5-dimethylbenzene-1-sulfonyl chloride with 2-methylbenzylamine to form N-(3,5-dimethylphenyl)-2-methylbenzylamine. This intermediate is then reacted with 3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine to form N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)pyrazolo[4,3-d]pyrimidin-7-amine. Finally, this compound is reacted with sodium azide and copper sulfate to form the desired product, N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide.", "Starting Materials": [ "3,5-dimethylbenzene-1-sulfonyl chloride", "2-methylbenzylamine", "3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine", "sodium azide", "copper sulfate" ], "Reaction": [ "Step 1: React 3,5-dimethylbenzene-1-sulfonyl chloride with 2-methylbenzylamine in the presence of a base such as triethylamine to form N-(3,5-dimethylphenyl)-2-methylbenzylamine.", "Step 2: React N-(3,5-dimethylphenyl)-2-methylbenzylamine with 3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)pyrazolo[4,3-d]pyrimidin-7-amine.", "Step 3: React N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)pyrazolo[4,3-d]pyrimidin-7-amine with sodium azide and copper sulfate in the presence of a solvent such as dimethylformamide (DMF) to form N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide." ] } | |

Número CAS |

1251695-12-1 |

Nombre del producto |

N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Fórmula molecular |

C26H22N4O4 |

Peso molecular |

454.486 |

Nombre IUPAC |

2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C26H22N4O4/c1-33-19-8-3-16(4-9-19)14-28-25(31)17-5-12-23-21(13-17)24-22(15-27-23)26(32)30(29-24)18-6-10-20(34-2)11-7-18/h3-13,15,29H,14H2,1-2H3,(H,28,31) |

Clave InChI |

YGRJWJRUQJAABK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2441417.png)

![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-2-methylbenzoic acid](/img/structure/B2441419.png)

![N-cyclopropyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441424.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperazin-2-one](/img/structure/B2441428.png)

![Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate](/img/structure/B2441430.png)

![3-(1H-indol-1-ylacetyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2441431.png)

![2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2441433.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2441434.png)